molecular formula C16H16O B12077411 Ethanone, 1-[4-(1-phenylethyl)phenyl]- CAS No. 94788-60-0

Ethanone, 1-[4-(1-phenylethyl)phenyl]-

Cat. No.: B12077411
CAS No.: 94788-60-0
M. Wt: 224.30 g/mol
InChI Key: HHKWYHCWHCFLSN-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1-phenylethyl)phenyl]- is an organic compound with the molecular formula C16H16O It is a derivative of acetophenone, where the phenyl group is substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1-phenylethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone and 1-phenylethyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[4-(1-phenylethyl)phenyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1-phenylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of phenylethanol derivatives.

    Substitution: Formation of brominated or sulfonated acetophenone derivatives.

Scientific Research Applications

Ethanone, 1-[4-(1-phenylethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1-phenylethyl)phenyl]- involves its interaction with specific molecular targets. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The aromatic ring and the carbonyl group play crucial roles in its reactivity, allowing it to participate in electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[4-(2-phenylethyl)phenyl]-
  • Ethanone, 1-[4-(1-methylethyl)phenyl]-
  • Ethanone, 1-[4-(2-chloroethoxy)phenyl]-

Uniqueness

Ethanone, 1-[4-(1-phenylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

94788-60-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-[4-(1-phenylethyl)phenyl]ethanone

InChI

InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-12H,1-2H3

InChI Key

HHKWYHCWHCFLSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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